2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide
CAS No.: 36449-43-1
Cat. No.: VC1980665
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36449-43-1 |
|---|---|
| Molecular Formula | C8H8BrN3S |
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | [(4-bromophenyl)methylideneamino]thiourea |
| Standard InChI | InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
| Standard InChI Key | HMOSVEOPAUPPHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=NNC(=S)N)Br |
| Canonical SMILES | C1=CC(=CC=C1C=NNC(=S)N)Br |
Introduction
Chemical Identity and Nomenclature
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide is identified by several naming conventions and identifiers in chemical databases. This section details the various identifications used in literature and commercial sources.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 36449-43-1, 94794-27-1 (E-isomer) |
| IUPAC Name | [(4-bromophenyl)methylideneamino]thiourea |
| Alternative Names | (2E)-2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, (E)-4-Bromobenzaldehyde thiosemicarbazone |
| Molecular Formula | C8H8BrN3S |
| Molecular Weight | 258.14 g/mol |
| PubChem Compound ID | 785563 |
The compound exists primarily in the E-configuration with respect to the C=N double bond, as indicated by the specific registry numbers assigned to its isomeric forms .
Structural Characteristics
The structural features of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide directly influence its chemical behavior and biological activities.
Molecular Structure
| Structural Parameter | Description |
|---|---|
| Standard InChI | InChI=1S/C8H8BrN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ |
| Standard InChIKey | HMOSVEOPAUPPHT-VZUCSPMQSA-N |
| SMILES Notation | C(=N/NC(N)=S)\C1=CC=C(Br)C=C1 |
| Canonical SMILES | S=C(N)NN=CC1=CC=C(Br)C=C1 |
The structure consists of a 4-bromophenyl group connected to a thiosemicarbazone moiety through a methylene bridge. The E-configuration at the C=N double bond is a significant feature that influences the compound's spatial orientation and interaction capabilities .
Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Melting Point | 197 °C |
| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide |
The high melting point indicates significant intermolecular forces, likely including hydrogen bonding through the thiosemicarbazone moiety .
Chemical Reactivity
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide exhibits characteristic reactions of thiosemicarbazones, which contribute to its versatility in chemical synthesis and potential biological applications.
Typical Reactions
The compound participates in several key reaction types:
-
Hydrolysis: The C=N bond can undergo hydrolysis under acidic or basic conditions.
-
Oxidation: The thione (C=S) group can be oxidized to various sulfur-containing derivatives.
-
Complexation: The compound forms stable complexes with various metal ions through its N,S-donor atoms.
-
Cyclization: When reacted with appropriate reagents, the molecule can form heterocyclic compounds.
Biological Activities
Research on 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide has revealed several promising biological activities, positioning it as a compound of interest in medicinal chemistry.
Antimicrobial Properties
Thiosemicarbazones including this compound have demonstrated notable antimicrobial activities:
| Activity Type | Target Organisms | Efficacy Level |
|---|---|---|
| Antibacterial | Resistant bacterial strains | Moderate to high |
| Antifungal | Various fungal species | Moderate |
| Antitubercular | Mycobacterium tuberculosis | Promising |
These antimicrobial properties make the compound a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activities
Derivatives synthesized from this compound have shown cytotoxic activities against various cancer cell lines. For example, compounds synthesized using the related (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide as a starting material have demonstrated activity against:
-
Human hepatocellular cancer cell line (HePG-2)
-
Breast carcinoma cell line (MCF-7)
The cytotoxic activity varies significantly depending on the specific structural modifications, with IC50 values ranging from 2.33 μg/mL to 249 μg/mL for different derivatives .
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide and its derivatives.
Key Structural Features Affecting Activity
| Structural Feature | Effect on Activity |
|---|---|
| Bromo substituent position | The 4-position appears optimal for antimicrobial activity compared to other positions |
| E/Z configuration | The E-isomer typically shows higher biological activity |
| Thiosemicarbazone moiety | Essential for metal chelation and many biological activities |
| Additional functional groups | Can enhance or decrease activity depending on nature and position |
Research has shown that introducing active groups such as acetyl (CH3CO), hydroxyl (OH), methoxy (OCH3), and ethoxy (OC2H5) groups can enhance the biological activities of compounds derived from this basic structure .
Synthesis Methods
Several synthetic routes can be employed to prepare 2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide, with variations affecting yield, purity, and isomeric composition.
Modified Synthetic Approaches
Variations of the standard method include:
-
Microwave-assisted synthesis for reduced reaction times
-
Solvent-free conditions using grinding techniques
-
Use of different catalysts to improve yield and selectivity
-
Control of reaction conditions to favor specific isomers
These modifications can significantly affect the product's purity, yield, and isomeric composition .
Analytical Characterization
The compound can be characterized using various analytical techniques to confirm its identity, purity, and structural features.
Spectroscopic Characterization
| Analytical Technique | Key Features/Bands |
|---|---|
| IR Spectroscopy | C=S stretch (~1050-1200 cm-1), N-H stretch (~3100-3500 cm-1), C=N stretch (~1580-1650 cm-1) |
| 1H NMR | Characteristic shifts for aromatic protons, N-H protons, and the methine (CH=N) proton |
| 13C NMR | Characteristic signals for the thiocarbonil carbon (C=S), aromatic carbons, and the methine carbon |
| Mass Spectrometry | Molecular ion peak at m/z 258/260 (Br isotope pattern) |
These spectroscopic techniques provide complementary information that collectively confirms the structure and purity of the compound.
Research Applications
2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide serves as a valuable research tool in several scientific domains.
Medicinal Chemistry Applications
The compound is extensively used as:
-
A starting material for synthesizing more complex bioactive molecules
-
A model compound for studying structure-activity relationships
-
A metal-chelating agent in medicinal inorganic chemistry
-
A template for developing targeted drug delivery systems
Its versatility in forming derivatives makes it particularly valuable in drug discovery programs focusing on antimicrobial and anticancer agents .
Materials Science Applications
Beyond medicinal applications, the compound has found uses in:
-
Development of chemical sensors for metal ion detection
-
Preparation of coordination polymers with unique properties
-
Design of specialized catalysts for organic transformations
-
Creation of stimuli-responsive materials
These diverse applications highlight the compound's versatility beyond its well-documented biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume